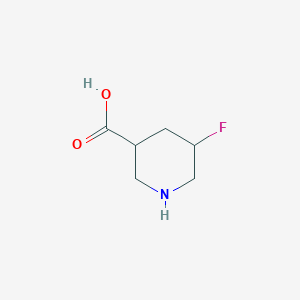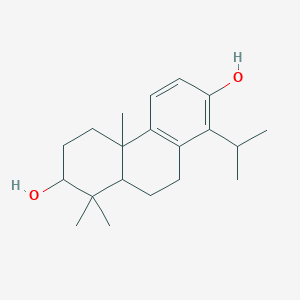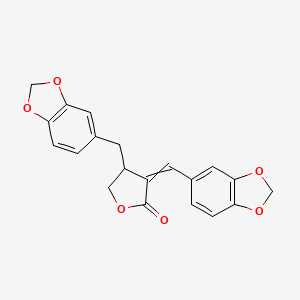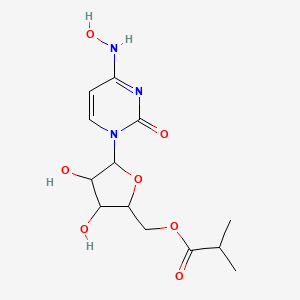
Icos-13-en-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-icos-13-en-10-one: is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound falls under the category of alkenes due to the presence of the double bond and is also a ketone because of the carbonyl group. The (Z) notation indicates the specific geometric configuration of the double bond, where the higher priority substituents are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (Z)-icos-13-en-10-one involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as an alkyl magnesium bromide, which is then reacted with a suitable aldehyde or ketone to form the desired product.
Wittig Reaction: Another synthetic route is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions usually involve the use of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of (Z)-icos-13-en-10-one often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-icos-13-en-10-one can undergo oxidation reactions, where the double bond or the ketone group is oxidized to form different products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can also be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl carbon. Nucleophiles such as amines or hydrazines can react with the carbonyl group to form imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, hydrazines
Major Products Formed:
Oxidation: Carboxylic acids, esters
Reduction: Alcohols, alkanes
Substitution: Imines, hydrazones
Scientific Research Applications
Chemistry:
Catalysis: (Z)-icos-13-en-10-one is used as a precursor in the synthesis of catalysts for various organic reactions.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Biology:
Pheromones: This compound is studied for its role as a pheromone in certain insect species, influencing their behavior and communication.
Biochemical Pathways: Researchers investigate its involvement in biochemical pathways and its potential effects on cellular processes.
Medicine:
Drug Development: (Z)-icos-13-en-10-one is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Diagnostics: It is used in the development of diagnostic tools and assays for detecting specific biological markers.
Industry:
Fragrance Industry: This compound is utilized in the formulation of fragrances and flavors due to its unique scent profile.
Agriculture: It is applied in agricultural practices as a component of pest control formulations.
Mechanism of Action
The mechanism of action of (Z)-icos-13-en-10-one involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, as a pheromone, it interacts with olfactory receptors in insects, triggering behavioral responses. In medicinal applications, it may inhibit or activate specific enzymes, influencing biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
(E)-icos-13-en-10-one: The (E) isomer of icos-13-en-10-one, where the higher priority substituents are on opposite sides of the double bond.
(Z)-icos-13-en-9-one: A similar compound with the ketone group at the 9th carbon instead of the 10th.
(Z)-icos-12-en-10-one: A compound with the double bond at the 12th carbon instead of the 13th.
Uniqueness:
Geometric Configuration: The (Z) configuration of the double bond in (Z)-icos-13-en-10-one gives it unique chemical and physical properties compared to its (E) isomer.
Functional Group Position: The position of the ketone group at the 10th carbon distinguishes it from other similar compounds, affecting its reactivity and applications.
Properties
IUPAC Name |
icos-13-en-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O/c1-3-5-7-9-11-13-15-17-19-20(21)18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUBXNQWXJBVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCC=CCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15285339.png)
![spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride](/img/structure/B15285350.png)
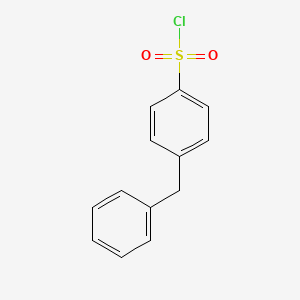

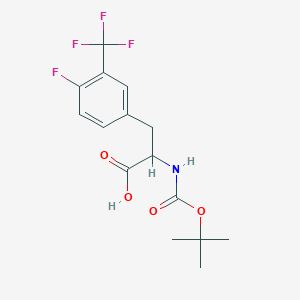
![2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B15285389.png)
![Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B15285390.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B15285396.png)
![Sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B15285403.png)
![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B15285423.png)
